![molecular formula C10H8ClNS B2975135 2-Amino-4-(3-chlorophenyl)thiophene CAS No. 1392042-82-8](/img/structure/B2975135.png)
2-Amino-4-(3-chlorophenyl)thiophene
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Overview
Description
2-Amino-4-(3-chlorophenyl)thiophene is a chemical compound with the CAS Number: 1392042-82-8 and a molecular weight of 209.7 . It has a linear formula of C10H8ClNS .
Synthesis Analysis
The synthesis of 2-Amino-4-(3-chlorophenyl)thiophene and its derivatives often involves condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other significant synthetic methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis
The molecular structure of 2-Amino-4-(3-chlorophenyl)thiophene is represented by the linear formula C10H8ClNS . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Physical And Chemical Properties Analysis
2-Amino-4-(3-chlorophenyl)thiophene is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Role in Medicinal Chemistry
Thiophene-based analogs, including “2-Amino-4-(3-chlorophenyl)thiophene”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Anti-Cancer Properties
Thiophene derivatives have been reported to possess anti-cancer properties . 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
Anti-Atherosclerotic Properties
2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents . This suggests that “2-Amino-4-(3-chlorophenyl)thiophene” could potentially be used in similar applications.
Role in Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Role in Electronics
Thiophene derivatives play a significant role in the fabrication of organic field-effect transistors (OFETs), and in the development of organic light-emitting diodes (OLEDs) .
Safety and Hazards
Future Directions
Thiophene-based analogs, including 2-Amino-4-(3-chlorophenyl)thiophene, have attracted interest from scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological activities further and developing new synthetic methods for these compounds.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of the chlorophenyl group could also influence the compound’s activity and target affinity.
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways depending on their specific structures and targets .
Result of Action
Based on the biological activities of similar compounds, it could potentially lead to changes in cell growth, inflammation, or microbial activity .
properties
IUPAC Name |
4-(3-chlorophenyl)thiophen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-6H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBENWBHIGQOKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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